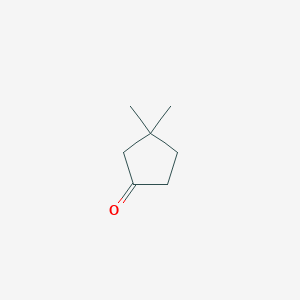
3,3-二甲基环戊酮
描述
3,3-Dimethylcyclopentanone is an organic compound with the molecular formula C7H12O. It is a cyclic ketone characterized by a five-membered ring with two methyl groups attached to the third carbon atom. This compound is of interest due to its unique structural features and its applications in various fields of scientific research.
科学研究应用
3,3-Dimethylcyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
准备方法
Synthetic Routes and Reaction Conditions: 3,3-Dimethylcyclopentanone can be synthesized through several methods. One common approach involves the Dieckmann cyclization reaction, which enables the formation of cyclopentanone derivatives from dicarboxylic acid and acid chloride substrates . Another method involves the cyclopropanation/Cope rearrangement, which is used in the total synthesis of compounds like tremulenolide A and tremulenediol A .
Industrial Production Methods: Industrial production of 3,3-Dimethylcyclopentanone typically involves the use of readily available starting materials and efficient catalytic processes. The specific conditions and catalysts used can vary depending on the desired yield and purity of the final product.
化学反应分析
Types of Reactions: 3,3-Dimethylcyclopentanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert 3,3-Dimethylcyclopentanone to its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
作用机制
The mechanism of action of 3,3-Dimethylcyclopentanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific context of its use in research or industrial applications .
相似化合物的比较
Cyclopentanone: A simpler ketone with a five-membered ring but without the methyl groups.
3-Methylcyclopentanone: Similar structure but with only one methyl group attached to the ring.
Cyclohexanone: A six-membered ring ketone, differing in ring size and chemical properties.
Uniqueness: 3,3-Dimethylcyclopentanone is unique due to the presence of two methyl groups on the same carbon atom, which influences its reactivity and physical properties. This structural feature distinguishes it from other cyclopentanone derivatives and affects its behavior in chemical reactions .
属性
IUPAC Name |
3,3-dimethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7(2)4-3-6(8)5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYAQLZSGHPSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349112 | |
| Record name | 3,3-dimethylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20500-49-6 | |
| Record name | 3,3-dimethylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,3-Dimethylcyclopentanone used in the synthesis of phosphatase inhibitors like illudalic acid?
A1: 3,3-Dimethylcyclopentanone serves as a key starting material in the synthesis of illudalic acid and its analogs, which are known to inhibit specific phosphatases. [, ] Researchers have successfully employed a two-step process involving a [4+2] benzannulation and subsequent functional group manipulations to convert 3,3-Dimethylcyclopentanone into the crucial trifunctional pharmacophore of illudalic acid. [] This pharmacophore is vital for the inhibitory activity against the LAR subfamily of protein tyrosine phosphatases. [] This synthetic approach highlights the versatility of 3,3-Dimethylcyclopentanone in constructing complex molecules with targeted biological activities.
Q2: What makes the chirality of 3,3-Dimethylcyclopentanone important in organic synthesis?
A2: The chiral nature of 3,3-Dimethylcyclopentanone is particularly important in the synthesis of complex natural products like (+)-asteriscanolide. [] Researchers have utilized enzymatic resolution with Horse Liver Esterase (HLE) to obtain the enantiomerically pure (R)-3,3-Dimethylcyclopentanone. [] This specific enantiomer is crucial for subsequent aldol reactions and cyclization steps, ultimately leading to the desired stereochemistry in the target molecule. [] This highlights the importance of chirality control in organic synthesis, especially when aiming for biologically relevant compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


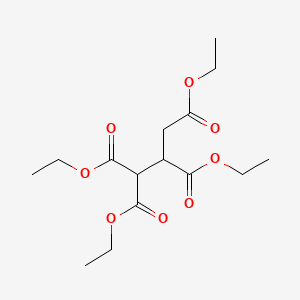
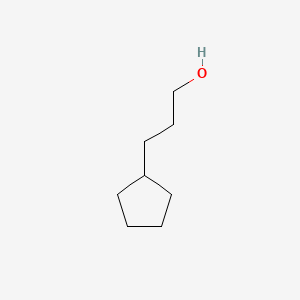
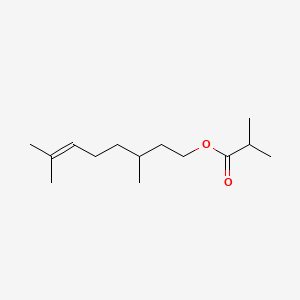
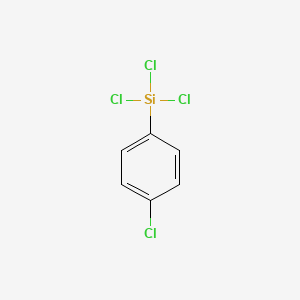
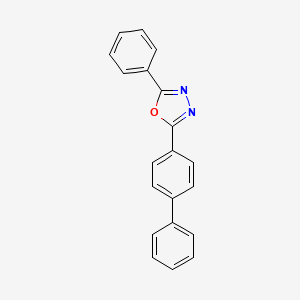
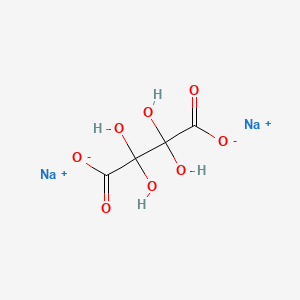
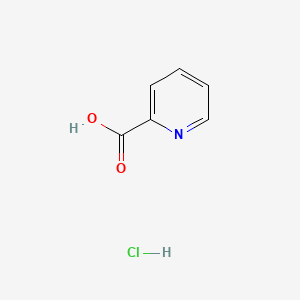
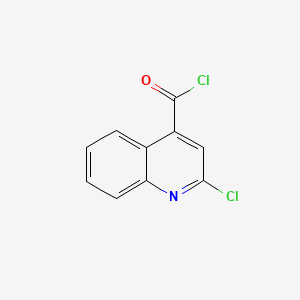

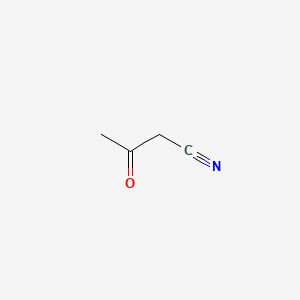
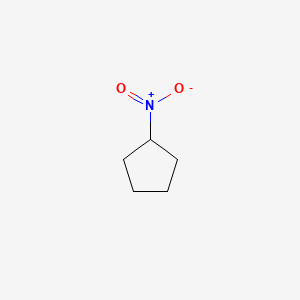
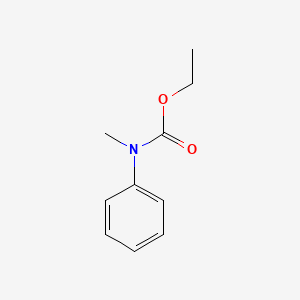
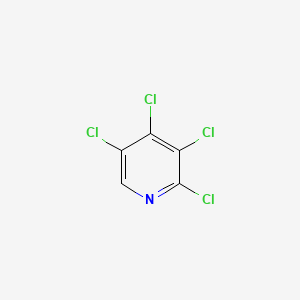
![Ethanol, 2-[methyl(4-methylphenyl)amino]-](/img/structure/B1585560.png)
